molecular formula C11H18ClN B1441446 [1-(2,5-Dimethylphenyl)ethyl](methyl)amine hydrochloride CAS No. 1334146-84-7

[1-(2,5-Dimethylphenyl)ethyl](methyl)amine hydrochloride

Cat. No. B1441446
M. Wt: 199.72 g/mol
InChI Key: VKMNDPUVMLFDCB-UHFFFAOYSA-N
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Description

“1-(2,5-Dimethylphenyl)ethylamine hydrochloride” is an organic compound with the chemical formula C11H18ClN and a molecular weight of 199.72 . It appears as a powder and is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(2,5-Dimethylphenyl)ethylamine hydrochloride” consists of a dimethylphenyl group attached to an ethyl group, which is further connected to a methylamine . The InChI key for this compound is VKMNDPUVMLFDCB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-(2,5-Dimethylphenyl)ethylamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 199.72 .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Research highlights the synthesis and characterization of complex compounds derived from dimethylphenyl groups. For instance, the synthesis of a new aminoalkylphenol derived from (R)-(–)-2-phenylglycine involves the creation of a hydrochloride salt, showcasing the compound's relevance in forming new chemical entities with specific stereogenic centers (Zhang et al., 2006). Moreover, the development of a high-yielding synthesis route for methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate from 2,4-dimethylaniline, involving N-alkylation and subsequent steps, reveals the compound's utility in forming pharmacologically significant structures (Vaid et al., 2014).

Crystallography and Molecular Conformation

Studies on crystal structures and conformational analyses emphasize the compound's importance in understanding molecular geometry and interactions. For instance, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, characterized by X-ray diffraction analysis, provide insights into the complex conformations and hydrogen-bonded structures these molecules can form, reflecting their potential in material science and molecular engineering (Nitek et al., 2020).

Photoreactive Protection for Amines and Amino Acids

The use of 2,5-dimethylphenacyl (DMP) carbamates as photoremovable protecting groups for amines and amino acids, releasing free amines or amino acids upon irradiation, highlights the application of this compound in organic synthesis and biochemistry. The photoreaction efficiency, characterized by quantum yields and the formation of carbamic acid derivatives, signifies the compound's potential in light-mediated synthetic processes (Kammari et al., 2007).

Safety And Hazards

The safety data for “1-(2,5-Dimethylphenyl)ethylamine hydrochloride” is currently unavailable online . It’s always recommended to handle chemicals with appropriate safety measures.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-8-5-6-9(2)11(7-8)10(3)12-4;/h5-7,10,12H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMNDPUVMLFDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,5-Dimethylphenyl)ethyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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